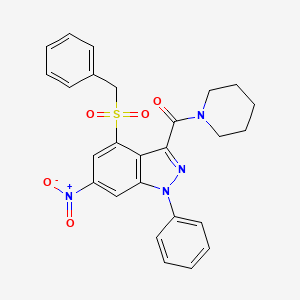![molecular formula C21H26N2O3 B3607800 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3607800.png)
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives, which have been investigated for their pharmacological properties.
Mécanisme D'action
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is widely distributed in the brain and plays a crucial role in regulating mood, anxiety, and cognition. This compound binds to the 5-HT1A receptor and activates it, leading to an increase in the release of serotonin in the brain. The increased serotonin levels can modulate the activity of other neurotransmitters such as dopamine and norepinephrine, which can further contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. This compound can increase the levels of serotonin and its metabolites in the brain, which suggests its potential as a therapeutic agent for mood disorders. This compound can also modulate the activity of other neurotransmitters such as dopamine and norepinephrine, which can contribute to its anxiolytic and antidepressant effects. This compound has been shown to have a low affinity for other serotonin receptor subtypes, which reduces the risk of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. This compound has been extensively studied in animal models, which provides a basis for further research. This compound has a selective agonist activity for the 5-HT1A receptor, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. This compound has a low solubility in water, which can limit its use in some experiments. This compound has not been extensively studied in humans, which limits its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One direction is to investigate the potential of this compound as a therapeutic agent for anxiety and depression in humans. Another direction is to explore the effects of this compound on other neurotransmitter systems such as the dopamine and norepinephrine systems. Moreover, the development of novel this compound derivatives with improved solubility and pharmacokinetic properties can enhance its potential as a therapeutic agent. Finally, the investigation of the molecular mechanism of this compound's action on the 5-HT1A receptor can provide insights into the design of novel serotonin receptor agonists.
Applications De Recherche Scientifique
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been investigated for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. This compound acts as a selective serotonin receptor agonist, which means it can modulate the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, behavior, and cognition. This compound has been shown to have anxiolytic and antidepressant effects in animal models, which suggest its potential as a therapeutic agent for anxiety and depression.
Propriétés
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-7-6-8-17(2)21(16)26-15-20(24)23-13-11-22(12-14-23)18-9-4-5-10-19(18)25-3/h4-10H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROOKCQFSZQZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3607735.png)
![(3-chlorophenyl){4-[(3-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B3607743.png)

![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3607754.png)
![2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3607755.png)
![1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B3607761.png)

amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B3607772.png)
![1-chloro-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene](/img/structure/B3607778.png)
![1-({4-[(4-bromobenzyl)oxy]-3-chlorophenyl}carbonothioyl)pyrrolidine](/img/structure/B3607786.png)
![methyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B3607796.png)
![2-({4-[(4-methyl-1-piperidinyl)carbonothioyl]phenoxy}methyl)benzonitrile](/img/structure/B3607799.png)